Ivaltinostat is a novel compound classified as a histone deacetylase inhibitor. This compound is primarily under investigation for its potential therapeutic effects in various cancers, particularly pancreatic ductal adenocarcinoma. Histone deacetylases play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting these enzymes, ivaltinostat aims to reactivate silenced genes and promote tumor cell apoptosis.
Ivaltinostat, also known by its developmental code CG-200745, is classified as a pan-histone deacetylase inhibitor due to its ability to inhibit multiple isoforms of histone deacetylases. It contains a hydroxamic acid moiety that binds to the zinc ion at the active site of these enzymes, thereby blocking their activity. This compound has been granted orphan drug designation by the U.S. Food and Drug Administration for the treatment of pancreatic adenocarcinoma, reflecting its potential significance in oncology .
The synthesis of ivaltinostat involves several key steps typical for hydroxamate-based compounds. The process generally includes:
The specific synthetic route has not been extensively detailed in available literature, but it follows established methodologies for synthesizing similar histone deacetylase inhibitors .
Ivaltinostat's molecular structure features a hydroxamic acid group that is crucial for its activity as an inhibitor of histone deacetylases. The chemical formula is , with a molecular weight of approximately 272.29 g/mol.
The structural representation can be summarized as follows:
The three-dimensional conformation allows for optimal interaction with the enzyme's active site, enhancing its inhibitory efficacy .
Ivaltinostat primarily undergoes reactions typical for small-molecule inhibitors interacting with enzymes:
The pharmacodynamics involve complex interactions within cellular signaling pathways, particularly those related to apoptosis and cell cycle regulation .
Ivaltinostat functions by inhibiting histone deacetylases, which are crucial in epigenetic regulation. By blocking these enzymes, ivaltinostat increases the acetylation levels of histones, leading to:
These properties are essential for formulating ivaltinostat into effective pharmaceutical preparations for clinical use .
Ivaltinostat has significant potential applications in oncology:
Ongoing clinical trials continue to explore its efficacy across various malignancies, aiming to establish it as a standard treatment option for resistant cancer types .
The therapeutic landscape of HDAC inhibitors bifurcates into pan-inhibitors (e.g., vorinostat, belinostat) and isoform-selective agents (e.g., romidepsin for HDAC1/2; tubastatin A for HDAC6). This distinction underpins critical pharmacological divergences:
Table 1: Pan-HDAC vs. Isoform-Selective Inhibitor Profiles
Characteristic | Pan-HDAC Inhibitors | Isoform-Selective Inhibitors |
---|---|---|
Target Spectrum | Broad activity across Class I/II/IV HDACs | Narrow activity (e.g., Class I only or single isoform) |
Epigenetic Effects | Global histone H3/H4 hyperacetylation; tubulin acetylation | Selective pathway modulation (e.g., HDAC6 inhibition affects cytoskeletal dynamics) |
Transcriptional Consequences | Genome-wide gene reactivation/repression | Focused impact on specific gene subsets |
Therapeutic Implications | Synergy with DNA-damaging agents; broader anticancer activity | Reduced off-target effects; potential for niche applications |
Pan-inhibitors like ivaltinostat induce simultaneous hyperacetylation of histones H3/H4 and non-histone proteins (e.g., p53, HSP90), triggering multifaceted antitumor responses including cell cycle arrest, apoptosis, and differentiation. In contrast, isoform-selective inhibitors offer mechanistic precision but may overlook the cooperative roles of multiple HDACs in oncogenesis. For instance, concurrent inhibition of HDAC1 (transcriptional silencing) and HDAC6 (cytoprotective aggresome formation) enhances proteotoxic stress in malignancies [3] [5] [8].
Ivaltinostat exemplifies the pan-inhibition strategy, targeting HDAC isoforms across classes with low-nanomolar potency. This broad activity enables synergistic resensitization of chemotherapy-resistant cancers, as demonstrated in gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC) models [1] [4].
Ivaltinostat’s pharmacophore adheres to the canonical HDAC inhibitor architecture:
Table 2: Structural Determinants of Ivaltinostat's HDAC Binding
Structural Component | Chemical Features | Role in HDAC Inhibition |
---|---|---|
Zinc-binding group | Hydroxamic acid | High-affinity Zn²⁺ chelation; critical for catalytic blockade |
Linker region | Aliphatic (C6) chain | Optimal length for deep active-site penetration |
Capping group | 4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide | Surface interactions enhancing isoform binding kinetics |
Overall molecular geometry | Linear conformation | Accommodates conserved HDAC active-site topology |
This structure confers pan-HDAC affinity by exploiting conserved elements across Class I/II catalytic domains. The hydroxamate-Zn²⁺ interaction delivers potent inhibition (IC₅₀ values <1 μM for HDAC1–10), while the capping group’s flexibility accommodates structural variations among isoforms. Molecular docking studies suggest ivaltinostat’s linker occupies the hydrophobic channel leading to the catalytic core, with its benzamide capping group forming van der Waals contacts with residues lining the active-site rim [3] [4] [8].
Biochemical analyses confirm ivaltinostat induces dose-dependent hyperacetylation of histone H3 at lysine residues K9, K14, and K27—hallmarks of Class I/IIb HDAC inhibition. This epigenetic remodeling reactivates silenced tumor suppressors (e.g., p21/WAF1, BAX) and destabilizes oncogenic proteins like HIF-1α, constituting a multimodal antitumor mechanism [4] [1].
The broad isoform engagement of ivaltinostat translates to synergistic efficacy in combination therapies:
Table 3: Preclinical and Clinical Efficacy of Ivaltinostat Combinations in PDAC
Study Model | Combination Regimen | Key Efficacy Outcomes | Biomarker Correlates |
---|---|---|---|
In vitro PDAC cells | Ivaltinostat + Gemcitabine | Synergistic apoptosis; reversal of gemcitabine resistance | ↓ABC transporter genes; ↑p21/p53 acetylation |
Phase I/II trial (N=24) | Ivaltinostat (250 mg/m² IV) + Gemcitabine/Erlotinib | Median OS: 8.6 mo; ORR: 25%; DCR: 93.8% in evaluable patients | cfDNA mutation burden; TIMP1, IGFBP1 levels |
Clinical data from a phase I/II trial in advanced PDAC revealed a 25% objective response rate and 93.8% disease control rate when ivaltinostat was combined with gemcitabine/erlotinib. Correlative analyses identified circulating biomarkers (TIMP1, pro-MMP10, IGFBP1) associated with treatment response, underscoring the compound’s multifaceted impact on tumor biology [1] [6] [7].
Recent pharmacokinetic studies highlight the development of CG-750, an oral formulation of ivaltinostat with ~10.6% bioavailability. While exhibiting linear PK within 125–750 mg doses, this formulation could enhance chronic dosing flexibility in maintenance therapy paradigms [2] [7]. Current clinical trials (e.g., NCT05249101) are evaluating ivaltinostat plus capecitabine as maintenance therapy for metastatic PDAC, leveraging its epigenetic effects to sustain disease control after induction chemotherapy [6] [7].
Table 4: Ivaltinostat Profile Summary
Property | Specification |
---|---|
Chemical Name | Ivaltinostat (CG-200745) |
Class | Pan-HDAC inhibitor |
Target Isoforms | HDAC Classes I, II, IV |
Key Moieties | Hydroxamic acid (ZBG); aliphatic linker; benzamide cap |
Primary Indications | Pancreatic ductal adenocarcinoma (investigational) |
Noted Combinations | Gemcitabine/erlotinib; capecitabine |
Future research aims to refine patient selection using predictive biomarkers such as:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7